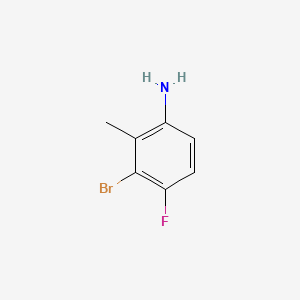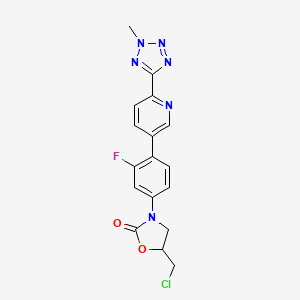
Deshydroxy-chloro Tedizolid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deshydroxy-chloro Tedizolid, also known as this compound, is a useful research compound. Its molecular formula is C17H14ClFN6O2 and its molecular weight is 388.787. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Design and Synthesis
One area of research involves the pharmacophore design of kinase inhibitors, particularly p38α MAP kinase inhibitors, which are critical for proinflammatory cytokine release. Compounds with specific scaffolds, such as tri- and tetra-substituted imidazoles, have been identified as selective inhibitors. These compounds, characterized by their structural motifs and binding selectivity, are synthesized to enhance their inhibitory activity and selectivity over other kinases by modifying their interaction with the hydrophobic pocket and hinge region of the kinase. This research underscores the importance of ligand design in developing more effective and selective therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Novel Synthesis Methods
Another aspect of scientific research focuses on novel synthesis methods for pharmaceutical compounds. For example, the synthesis of omeprazole, a proton pump inhibitor, demonstrates the development of new methods to address pharmaceutical impurities and improve the synthesis process for better yield and simplicity. This research provides insights into optimizing drug synthesis for enhanced efficacy and safety (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Chemical Inhibitors Study
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes represents a critical area of pharmacological research. By understanding the potency and selectivity of various inhibitors, researchers can better predict drug-drug interactions and improve drug safety profiles. This research is pivotal for the development of safer and more effective therapies by minimizing adverse interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Pharmacological Review
Chlorogenic acid (CGA) has been the subject of extensive pharmacological review due to its wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Research on CGA illustrates the potential of natural compounds in treating various disorders and highlights the importance of understanding their biological and pharmacological effects for clinical application (Naveed et al., 2018).
Wirkmechanismus
Target of Action
Deshydroxy-chloro Tedizolid, also known as Tedizolid, is an oxazolidinone class antibiotic . It primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae .
Mode of Action
Tedizolid inhibits bacterial protein synthesis, which is a crucial process for bacterial growth and survival . It is generally effective against multidrug-resistant Gram-positive bacteria .
Biochemical Pathways
The biochemical pathways affected by Tedizolid involve the inhibition of protein synthesis in bacteria. This action disrupts the normal functioning of the bacteria, leading to their inability to grow and reproduce .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It exhibits activity against the majority of Gram-positive bacteria with a minimal inhibitory concentration (MIC) of ≤ 0.5 mg/L . It is four-fold more potent than linezolid, another antibiotic of the same class . The high bioavailability and once-daily dosing make it a potential candidate for treating pulmonary infections .
Result of Action
The result of Tedizolid’s action is the effective treatment of certain bacterial infections. Clinical investigations have shown non-inferiority to twice-daily dosing of linezolid 600 mg for 10 days in patients with acute bacterial skin and skin-structure infections .
Action Environment
The action of Tedizolid can be influenced by the presence of granulocytes, which augment its antibacterial effect .
Biochemische Analyse
Biochemical Properties
Deshydroxy-chloro Tedizolid plays a significant role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the formation of the initiation complex for protein synthesis. This interaction inhibits the growth of bacteria by blocking the translation process. This compound has shown high potency against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .
Cellular Effects
This compound exerts its effects on various types of cells, particularly bacterial cells. It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication. This inhibition leads to bacteriostasis, where the bacterial cells are unable to proliferate. Additionally, this compound has been observed to affect cell signaling pathways and gene expression in bacteria, further contributing to its antibacterial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of bacterial ribosomes. This binding prevents the proper alignment of the ribosomal RNA and messenger RNA, thereby inhibiting the initiation of protein synthesis. The compound’s high affinity for the ribosomal binding site ensures effective inhibition of bacterial growth. This compound also exhibits enzyme inhibition properties, particularly against bacterial enzymes involved in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its antibacterial activity over extended periods. Degradation products have been observed, which may influence its long-term efficacy. In vitro and in vivo studies have demonstrated that this compound maintains its antibacterial effects over time, with minimal impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent antibacterial effect, with higher doses leading to more significant bacterial inhibition. At high doses, toxic or adverse effects have been observed, including potential bone marrow suppression and gastrointestinal disturbances. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its conversion and excretion. The compound is metabolized in the liver, where it undergoes biotransformation to form inactive metabolites. These metabolites are then excreted primarily through feces, with a smaller proportion excreted in urine. The metabolic pathways of this compound involve enzymes such as phosphatases, which play a crucial role in its conversion to active or inactive forms .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound exhibits good tissue penetration, particularly in skin and pulmonary tissues, making it effective against infections in these areas. Transporters and binding proteins may facilitate its distribution, ensuring adequate localization at the site of infection. The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial ribosomes, where it exerts its inhibitory effects on protein synthesis. The compound’s targeting signals and post-translational modifications direct it to the ribosomal binding sites, ensuring effective inhibition of bacterial growth. Additionally, this compound may localize to other cellular compartments, depending on its interactions with various biomolecules .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24-22-16(21-23-24)15-5-2-10(8-20-15)13-4-3-11(6-14(13)19)25-9-12(7-18)27-17(25)26/h2-6,8,12H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEWJWSQISOVRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


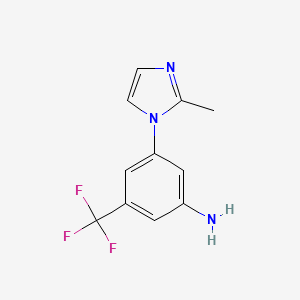

![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)
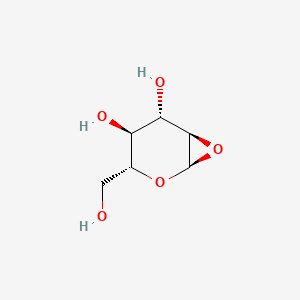
![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
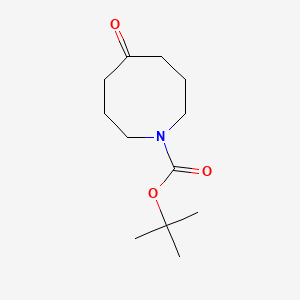


![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
